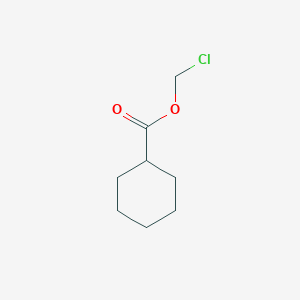

Chloromethyl cyclohexanecarboxylate

Description

Significance in Contemporary Synthetic Organic Chemistry

The primary significance of chloromethyl cyclohexanecarboxylate (B1212342) in modern synthetic organic chemistry lies in the high reactivity of its chloromethyl (–CH2Cl) group. chempanda.com This functional group is a key feature in a broader class of organochlorine compounds. chempanda.com The presence of the electronegative chlorine atom renders the adjacent methylene (B1212753) carbon electrophilic, making it an excellent target for nucleophilic substitution reactions. This reactivity allows chemists to readily introduce the cyclohexanecarboxylate moiety into various molecular scaffolds, thereby creating new carbon-carbon and carbon-heteroatom bonds.

The versatility of the chloromethyl group is a cornerstone of its utility; it can be transformed into a wide array of other functional groups. tandfonline.comgoogle.com For instance, the chloride can be displaced to form alcohols (–CH2OH), aldehydes (–CHO), nitriles (–CH2CN), or ethers, making it a gateway functional group for elaborate molecular construction. tandfonline.comgoogle.com This transformative potential is crucial in multi-step syntheses where precise and efficient functional group interconversions are required. The stability of the cyclohexanecarboxylate ester under many reaction conditions that target the chloromethyl group adds to the compound's appeal, allowing for selective chemical manipulation.

Strategic Role as a Synthetic Intermediate and Molecular Building Block

As a synthetic intermediate, chloromethyl cyclohexanecarboxylate and its derivatives serve as molecular building blocks for constructing larger, more complex molecules. mdpi.comnih.gov This concept is central to modern chemical synthesis, including drug discovery and materials science, where pre-functionalized, reactive units are assembled into a final target structure. nih.govresearchgate.net

A pertinent example of this strategic role is found in the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid, a compound useful as a raw material for polyamides and other functional polymers. google.com In a patented synthetic route, a related precursor, 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate, is converted into the corresponding dichloro-intermediate, 4-(chloromethyl)cyclohexylmethyl 4'-(chloromethyl)cyclohexanecarboxylate . google.com This transformation is a critical step that activates the molecule for subsequent reactions.

The conversion is typically achieved by treating the diol with thionyl chloride in the presence of a base like pyridine. google.com The resulting chloromethylated compound is then reacted with a nitrogen source, such as hexamethylenetetramine, to ultimately install the aminomethyl group after hydrolysis. google.com This multi-step process highlights the strategic importance of the chloromethylated intermediate, which facilitates the conversion of a hydroxyl group into a primary amine—a transformation that is otherwise challenging to achieve directly with high selectivity. google.com

Table 1: Synthesis of a Chloromethylated Intermediate This table outlines a representative reaction for converting a hydroxymethyl group to a chloromethyl group, a key step in utilizing these compounds as intermediates. google.com

| Reactant | Reagents | Product | Reaction Conditions |

| 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate | 1. Thionyl Chloride (SOCl₂) 2. Pyridine | 4-(chloromethyl)cyclohexylmethyl 4'-(chloromethyl)cyclohexanecarboxylate | Acetonitrile (B52724) solvent, ice-water cooling (≤5 °C), followed by stirring at room temperature. google.com |

Contextualization within Halomethylation Methodologies

Halomethylation, and more specifically chloromethylation, is a chemical reaction that introduces a halomethyl group onto a substrate. google.com This class of reactions is of significant value in organic synthesis because it installs a reactive handle onto what may be a relatively inert starting molecule. tandfonline.comgoogle.com

The most well-known example is the Blanc chloromethylation , which involves the reaction of an aromatic ring with formaldehyde (B43269) and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂). synarchive.comwikipedia.org This reaction proceeds via electrophilic aromatic substitution, where the activated formaldehyde species is attacked by the electron-rich aromatic ring. wikipedia.org The resulting benzyl (B1604629) alcohol is then rapidly converted to the corresponding benzyl chloride. wikipedia.org

While the Blanc reaction is primarily applied to aromatic compounds, other methods are used for aliphatic systems or to avoid the harsh acidic conditions of the classic procedure. tandfonline.comgoogle.com These include:

Use of Pre-formed Reagents: Agents like chloromethyl methyl ether (CH₃OCH₂Cl) can be used to introduce the chloromethyl group onto various substrates. chempanda.comwikipedia.org This method is employed in the production of Merrifield resins for solid-phase peptide synthesis. tandfonline.comwikipedia.org

Conversion of Alcohols: As demonstrated in the synthesis of 4-(chloromethyl)cyclohexylmethyl 4'-(chloromethyl)cyclohexanecarboxylate, primary alcohols can be converted to their corresponding chlorides using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride. google.comgoogle.comopenstax.org

Reaction of Acetals with Acid Halides: A modern and efficient method for generating chloroalkyl ethers involves the zinc-catalyzed reaction between acetals and acid halides, which can often be used directly in subsequent reactions. organic-chemistry.orgnih.gov

The synthesis and application of this compound fit squarely within this framework, representing the aliphatic counterpart to the more classical aromatic chloromethylation reactions. It provides a means to leverage the synthetic power of the chloromethyl group within non-aromatic, cyclic structures.

Properties

IUPAC Name |

chloromethyl cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c9-6-11-8(10)7-4-2-1-3-5-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYFSEXLXRFOLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Chloromethyl Cyclohexanecarboxylate and Analogues

Esterification Routes for Chloromethyl Cyclohexanecarboxylates

Esterification represents the most direct approach to forming the carboxylate linkage. These methods involve the coupling of a cyclohexane-based carboxylic acid or alcohol with a partner reagent containing the chloromethyl moiety or its precursor.

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental method for ester synthesis. masterorganicchemistry.commasterorganicchemistry.com In principle, chloromethyl cyclohexanecarboxylate (B1212342) could be formed by reacting cyclohexanecarboxylic acid with chloromethyl alcohol under acidic conditions. However, the high instability of chloromethyl alcohol presents significant practical challenges, making this specific direct approach less common.

To circumvent the instability of the alcohol, alternative reagents that act as chloromethylating agents for the carboxylate group are often employed. A notable method involves the use of chloromethyl chlorosulfate (B8482658), which reacts efficiently with carboxylate ions to yield the desired chloromethyl ester. tandfonline.com This reaction can be performed under phase-transfer conditions, using a two-phase system of dichloromethane (B109758) and aqueous sodium bicarbonate with a phase-transfer catalyst, which improves yields and simplifies the process by hydrolyzing the chlorosulfate byproducts as they form. tandfonline.com Another approach is the reaction of a carboxylate salt, such as a tetrabutylammonium (B224687) carboxylate, with a chloromethylating agent like chloroiodomethane (B1360106) or bromochloromethane. tandfonline.comnih.gov

An alternative strategy involves converting the carboxylic acid to a more reactive derivative first. For instance, cyclohexanecarboxylic acid can be converted to cyclohexanecarbonyl chloride using reagents like thionyl chloride or oxalyl chloride. commonorganicchemistry.comchemicalbook.com This acid chloride can then react with formaldehyde (B43269) or a formaldehyde donor, such as paraformaldehyde, in the presence of a Lewis acid catalyst like zinc chloride, ferric chloride, or stannic chloride to produce the chloromethyl ester. google.com

Table 1: Selected Esterification Methods for Chloromethyl Esters

| Method | Carboxylic Acid Source | Chloromethyl Source | Catalyst/Conditions | Key Features |

|---|---|---|---|---|

| Fischer-Speier Type | Cyclohexanecarboxylic Acid | Chloromethyl Alcohol | Acid (e.g., H₂SO₄) | Conceptually simple but impractical due to alcohol instability. masterorganicchemistry.commasterorganicchemistry.com |

| Chlorosulfate Alkylation | Cyclohexanecarboxylic Acid (as salt) | Chloromethyl Chlorosulfate | Phase-Transfer Catalyst | High reactivity and good yields; avoids unstable alcohols. tandfonline.com |

| Acid Chloride Route | Cyclohexanecarbonyl Chloride | Formaldehyde / Paraformaldehyde | Lewis Acid (e.g., ZnCl₂, FeCl₃) | Bypasses direct use of chloromethyl alcohol; proceeds in good yield. google.com |

| Halide Alkylation | Cyclohexanecarboxylic Acid (as salt) | Bromochloromethane / Chloroiodomethane | Tetrabutylammonium counterion | Reaction competes with formation of bis(acyloxy)methanes. tandfonline.com |

The synthesis of analogues of chloromethyl cyclohexanecarboxylate can be achieved by using starting materials that already contain substituents on the cyclohexane (B81311) ring. The esterification reactions are generally tolerant of a wide range of functional groups. For example, a substituted cyclohexanecarboxylic acid can be esterified using the methods described above to yield a chloromethyl ester with the desired substitution pattern on the cyclohexane scaffold. wikipedia.org

Alternatively, a substituted cyclohexyl alcohol can be reacted with a carboxylic acid containing the chloromethyl group or its synthetic equivalent. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a powerful method for forming esters under mild conditions, particularly for sterically hindered or sensitive substrates. organic-chemistry.org This allows for the coupling of various substituted cyclohexanols with an appropriate acid. The direct oxidative esterification of alcohols, sometimes using oxygen as the oxidant under metal-free conditions, represents another advanced route. nih.gov These reactions often proceed through an aldehyde intermediate. nih.gov

The synthesis of the required substituted starting materials is also a key consideration. Substituted cyclohexanecarboxylic acids can be prepared through various means, including the hydrogenation of corresponding substituted benzoic acids or through Grignard reactions. wikipedia.orgyoutube.com

Targeted Introduction of the Chloromethyl Moiety

Instead of forming the ester bond last, another major strategy involves creating the C-CH₂Cl bond on a pre-existing cyclohexane-containing molecule.

Chloromethylation involves the introduction of a chloromethyl group (-CH₂Cl) onto a molecule. The Blanc reaction is the classic method for chloromethylating aromatic rings using formaldehyde, hydrochloric acid, and a catalyst like zinc chloride. chempanda.com For aliphatic systems like cyclohexane, direct chloromethylation is less straightforward. However, chloromethylating agents like chloromethyl methyl ether (CMME) or bis(chloromethyl) ether can be used, typically in the presence of a strong Lewis acid catalyst. nih.govtandfonline.comwikipedia.org These reactions generate a highly reactive electrophile, which can be challenging to control for site-selectivity on a flexible cyclohexane ring unless directing groups are present. nih.gov

The synthesis of the chloromethylating agents themselves, such as chloromethyl methyl ether (MOM-Cl), can be achieved by reacting dimethoxymethane (B151124) with an acid halide, catalyzed by zinc salts. chempanda.comorganic-chemistry.orgorgsyn.org This allows for the in situ generation of the reagent, which can then be used in subsequent reactions. chempanda.com While highly effective for aromatic substrates, the application of these methods to achieve site-selective chloromethylation on a simple cyclohexane ring remains a significant synthetic challenge, often requiring specialized substrates or advanced techniques like template-directed reactions. beilstein-journals.org

Halodecarboxylation reactions provide an indirect method for converting a carboxylic acid group into a halide. acs.org The most well-known of these is the Hunsdiecker reaction, where a silver salt of a carboxylic acid is treated with a halogen to produce an organic halide with one less carbon atom. wikipedia.orgbyjus.com The reaction proceeds through a radical mechanism. youtube.comorganic-chemistry.org

To generate a chloromethyl group on a cyclohexane ring, a suitable precursor such as (cyclohexyl)acetic acid would be required. The silver salt of this acid could, in principle, be treated with chlorine to yield chloromethylcyclohexane. Modern variations of the Hunsdiecker reaction offer milder conditions and avoid the use of stoichiometric silver salts. These include the use of reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst or using lead(IV) acetate (B1210297) and a chloride source. nih.govscispace.com The Barton modification involves converting the carboxylic acid into a thiohydroxamate ester (Barton ester), which then reacts with a chlorine source like carbon tetrachloride. alfa-chemistry.com These methods provide a powerful route for converting readily available carboxylic acids into chlorinated derivatives, which can then be further functionalized. acs.orgalfa-chemistry.com

Table 2: Comparison of Halodecarboxylation Methods

| Method | Substrate | Reagents | Key Features |

|---|---|---|---|

| Classic Hunsdiecker | Silver carboxylate | Cl₂ or Br₂ | Stoichiometric silver required; radical mechanism. wikipedia.orgbyjus.com |

| Kochi Reaction | Carboxylic Acid | Pb(OAc)₄, LiCl | Uses lead(IV) acetate as an oxidant; avoids silver salts. alfa-chemistry.com |

| Barton Modification | Carboxylic Acid | 2-Mercaptopyridine N-oxide, then CCl₄ | Forms a Barton ester intermediate; good functional group tolerance. alfa-chemistry.com |

| NCS Method | Carboxylic Acid | N-Chlorosuccinimide (NCS) | Metal-free conditions possible, often mild and selective for heteroarenes. nih.gov |

Derivatization and Scaffold Construction Strategies

Once synthesized, this compound serves as a versatile building block for creating more complex molecules. The chloromethyl group is an excellent electrophilic handle for nucleophilic substitution reactions, allowing for the construction of diverse molecular scaffolds.

The chlorine atom can be readily displaced by a wide range of nucleophiles. For example, reaction with ammonia (B1221849) or primary/secondary amines can be used to synthesize aminomethyl cyclohexane derivatives. A patent describes the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid from a 4-(chloromethyl)cyclohexanecarboxylate intermediate by reacting it with hexamethylenetetramine followed by hydrolysis. google.com This highlights the utility of the chloromethyl group as a precursor to a primary amine.

Other nucleophiles can also be employed to build different scaffolds.

Alcohols/Phenols: Reaction with alkoxides or phenoxides yields ether linkages.

Thiols: Reaction with thiolates produces thioethers.

Cyanide: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide: Formation of an azidomethyl group, which can be reduced to an amine or used in click chemistry reactions.

These derivatization strategies allow the this compound core to be elaborated into a wide array of structures with potential applications in various fields of chemical research.

Table 3: Potential Derivatization Reactions of the Chloromethyl Group

| Nucleophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Amine | Ammonia (NH₃), RNH₂, R₂NH | -CH₂-NH₂, -CH₂-NHR, -CH₂-NR₂ |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -CH₂-O-CH₃ (Ether) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -CH₂-S-Ph (Thioether) |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂-CN (Nitrile) |

| Azide | Sodium Azide (NaN₃) | -CH₂-N₃ (Azide) |

| Carboxylate | Sodium Acetate (CH₃COONa) | -CH₂-O-C(=O)CH₃ (Acylal) |

Strategic Functional Group Interconversions Involving Chloromethyl and Carboxyl Groups

The reactivity of this compound is dominated by its two primary functional groups: the highly reactive chloromethyl group and the ester linkage. The chloromethyl ester group is recognized as a potent alkylating agent, making it a valuable intermediate for a variety of chemical transformations. google.com Strategic manipulation of these groups allows for the synthesis of diverse molecular structures.

The chloromethyl group is an excellent electrophilic site, susceptible to nucleophilic substitution, allowing for the displacement of the chlorine atom. This reactivity is foundational to its use as a building block in organic synthesis. For instance, the chlorine can be readily substituted by other halides, such as iodide, in a Finkelstein-type reaction, which can facilitate subsequent transformations due to the superior leaving group ability of iodide compared to chloride. vanderbilt.edu

Furthermore, the chloromethyl group reacts readily with a range of nucleophiles to form new carbon-heteroatom bonds. Reaction with primary or secondary amines leads to the formation of the corresponding aminomethyl derivatives, while tertiary amines yield quaternary ammonium (B1175870) salts. google.com Similarly, treatment with alcohols or mercaptans results in the substitution of the chlorine with an alkoxy or alkylmercapto group, respectively. google.com

The carboxyl (ester) group, while generally less reactive than the chloromethyl moiety, offers its own set of strategic interconversions. Standard ester hydrolysis, under either acidic or basic conditions, cleaves the ester to yield cyclohexanecarboxylic acid and chloromethanol. More targeted reductions can also be employed. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality directly to a primary alcohol (hydroxymethyl group). imperial.ac.ukfiveable.me For transformations requiring milder conditions or higher selectivity, other reagents such as diisobutylaluminum hydride (DIBAL-H) can be utilized, which can selectively reduce esters to aldehydes at low temperatures. fiveable.me

These interconversions are not merely theoretical; they form the basis of practical synthetic routes. For example, in the synthesis of complex derivatives, the chloromethyl group can be transformed into a primary amine precursor, such as a hexamethylenetetramine adduct, which can later be hydrolyzed to the desired amine. google.com

Table 1: Key Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Chloromethyl (-CH₂Cl) | Sodium Iodide (NaI) | Iodomethyl (-CH₂I) | Halogen Exchange (Finkelstein) vanderbilt.edu |

| Chloromethyl (-CH₂Cl) | Primary/Secondary Amine (R₂NH) | Aminomethyl (-CH₂NR₂) | Nucleophilic Substitution google.com |

| Chloromethyl (-CH₂Cl) | Hexamethylenetetramine | Hexamethylenetetramine Adduct | Nucleophilic Substitution google.com |

| Chloromethyl (-CH₂Cl) | Alcohol (R'OH) | Alkoxymethyl (-CH₂OR') | Nucleophilic Substitution google.com |

| Chloromethyl (-CH₂Cl) | Mercaptan (R'SH) | Alkylmercaptomethyl (-CH₂SR') | Nucleophilic Substitution google.com |

| Ester (-COOR) | H₃O⁺ / OH⁻ | Carboxylic Acid (-COOH) | Hydrolysis google.com |

| Ester (-COOR) | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Reduction imperial.ac.uk |

| Ester (-COOR) | Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde (-CHO) | Partial Reduction fiveable.me |

Multi-Step Synthesis of Complex Molecular Architectures

The utility of this compound and its analogues as synthetic intermediates is best demonstrated in their application to the construction of more complex molecules. libretexts.org The distinct reactivity of the chloromethyl and ester groups allows for sequential or orthogonal chemical modifications, enabling the assembly of intricate molecular frameworks.

A salient example is the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid, a valuable functional chemical, from a dimeric precursor, 4-(chloromethyl)cyclohexylmethyl 4'-(chloromethyl)cyclohexanecarboxylate. google.com This multi-step process illustrates the strategic manipulation of both key functional groups.

The synthesis proceeds via the following key steps:

Formation of an Amine Precursor: The process begins with the treatment of the chloromethylated starting material with hexamethylenetetramine. The chloromethyl groups undergo nucleophilic substitution to form a stable hexamethylenetetramine adduct. This step effectively converts the reactive chloromethyl group into a protected primary amine equivalent. Sodium iodide is often used as a catalyst to facilitate this substitution. google.com

Hydrolysis of the Ester Linkage: Following the formation of the amine precursor, the next strategic transformation is the cleavage of the ester bond. The reaction mixture is concentrated, and the ester is hydrolyzed. This step breaks apart the dimeric structure and unmasks the carboxylic acid functionality, yielding two molecules of the intermediate acid for every one molecule of the starting dimer. google.com

Deprotection to Yield the Final Product: The final step involves the hydrolysis of the hexamethylenetetramine adduct to unveil the primary amine. This deprotection step yields the target molecule, 4-(aminomethyl)cyclohexanecarboxylic acid, an amino acid derivative featuring functional groups at both the 1 and 4 positions of the cyclohexane ring. google.com

This synthetic pathway highlights how a relatively simple starting material containing chloromethyl and ester functionalities can be methodically elaborated into a more complex, bifunctional molecule. The choice of reagents and the sequence of reactions are critical to achieving the desired molecular architecture. imperial.ac.ukgoogle.com

Table 2: Example of Multi-Step Synthesis: 4-(aminomethyl)cyclohexanecarboxylic acid

| Step | Starting Material | Reagent(s) | Key Intermediate(s) | Purpose of Step |

| 1 | 4-(chloromethyl)cyclohexylmethyl 4'-(chloromethyl)cyclohexanecarboxylate | Hexamethylenetetramine, Sodium Iodide | Hexamethylenetetramine adduct of the starting ester | Convert reactive chloride to a stable amine precursor. google.com |

| 2 | Hexamethylenetetramine adduct of the ester | Methanol (solvent), followed by concentration and hydrolysis | Hexamethylenetetramine adduct of 4-(aminomethyl)cyclohexanecarboxylic acid | Cleave the ester linkage to reveal the carboxylic acid group. google.com |

| 3 | Hexamethylenetetramine adduct of the acid | Hydrolysis conditions | 4-(aminomethyl)cyclohexanecarboxylic acid | Deprotect the amine precursor to form the final primary amine. google.com |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Nucleophilic Substitution Reactivity of the Chloromethyl Group

The chloromethyl group is a primary alkyl halide, a structural feature that strongly influences its reactivity in nucleophilic substitution reactions. These reactions involve the replacement of the chlorine atom, the leaving group, by a nucleophile.

The substitution of the chloride on the chloromethyl group can theoretically proceed through two distinct mechanisms: the unimolecular Sₙ1 reaction or the bimolecular Sₙ2 reaction.

Sₙ2 Mechanism: The Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single-step, concerted process. libretexts.org The incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). Simultaneously, the carbon-chlorine bond breaks. masterorganicchemistry.com This process proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the leaving group. libretexts.org The rate of the Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile (rate = k[R-X][Nu]). youtube.com Given that chloromethyl cyclohexanecarboxylate (B1212342) is a primary alkyl halide, the Sₙ2 pathway is strongly favored. ncert.nic.inlibretexts.org

Sₙ1 Mechanism: The Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.org In the second step, this carbocation is rapidly attacked by a nucleophile. masterorganicchemistry.com The rate of the Sₙ1 reaction depends only on the concentration of the alkyl halide (rate = k[R-X]). youtube.com This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocations. For chloromethyl cyclohexanecarboxylate, the Sₙ1 mechanism is highly unlikely because it would require the formation of a very unstable primary carbocation. masterorganicchemistry.comlibretexts.org

Competing Pathways: Nucleophilic substitution reactions often compete with elimination reactions. However, for this compound, standard β-elimination (E1 and E2) reactions are not possible. These mechanisms require the removal of a proton from a carbon atom adjacent (in the β-position) to the carbon bearing the leaving group. In this molecule, the atom in the β-position to the chloromethyl carbon is the ester oxygen, which has no protons to be abstracted. Therefore, Sₙ2 is the dominant reaction pathway at the alkyl halide center.

| Reaction Parameter | Sₙ2 Mechanism | Sₙ1 Mechanism | Relevance to this compound |

| Alkyl Halide Structure | Favored by Methyl > 1° > 2° | Favored by 3° > 2° | As a 1° halide, the Sₙ2 pathway is strongly favored. libretexts.org |

| Mechanism | Single, concerted step | Two steps via carbocation | Sₙ2 proceeds in one step; the high energy of the primary carbocation prevents the Sₙ1 pathway. masterorganicchemistry.comlibretexts.org |

| Rate Law | Rate = k[R-X][Nu] | Rate = k[R-X] | Reaction rate will be second-order overall. youtube.com |

| Nucleophile | Favored by strong nucleophiles | Weak nucleophiles are effective | Reacts well with strong nucleophiles like I⁻, CN⁻, RS⁻. libretexts.org |

| Stereochemistry | Inversion of configuration | Racemization | Not applicable as the α-carbon is not a stereocenter. |

The rate of the Sₙ2 reaction is highly sensitive to both steric and electronic effects.

Steric Factors: The Sₙ2 mechanism requires the nucleophile to approach the carbon atom from the backside. ncert.nic.in The presence of bulky substituents near the reaction center can physically block this approach, a phenomenon known as steric hindrance. masterorganicchemistry.comyoutube.com In this compound, the cyclohexyl group, while not directly on the reacting carbon, is a bulky substituent on the adjacent carbonyl carbon. This bulk can hinder the approach of the nucleophile to the chloromethyl carbon, slowing the reaction rate compared to less hindered primary alkyl halides like ethyl chloride. libretexts.orgfiveable.me Neopentyl halides, which have a bulky t-butyl group at the β-position, are famously unreactive in Sₙ2 reactions due to extreme steric hindrance. msu.edu While the hindrance in this compound is less severe, it is a significant factor affecting its reactivity.

Electronic Factors: The reactivity of the electrophilic carbon is also influenced by the electronic nature of adjacent groups. The ester moiety contains a carbonyl group (C=O), which is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This creates an inductive effect (-I) that pulls electron density away from the neighboring atoms. This effect can slightly increase the partial positive charge on the α-carbon (the CH₂ carbon), potentially making it more attractive to nucleophiles. However, the primary determinant of reactivity for this class of compound remains the substrate type (primary) and steric hindrance.

Ester Reactivity and Transformations

The ester functional group is another key reactive site, primarily undergoing nucleophilic acyl substitution. This reaction involves a nucleophile attacking the electrophilic carbonyl carbon. vanderbilt.edupressbooks.pub

Unlike the single-step Sₙ2 reaction, nucleophilic acyl substitution is a two-step addition-elimination process. masterorganicchemistry.comoregonstate.edu

Nucleophilic Addition: The nucleophile attacks the partially positive carbonyl carbon, breaking the π-bond of the carbonyl group. The electrons move to the oxygen atom, forming a negatively charged, sp³-hybridized tetrahedral intermediate. pressbooks.pub

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O π-bond, and in doing so, expels the leaving group (in this case, the -OCH₂Cl alkoxide group, or its protonated form). oregonstate.edu

Hydrolysis: This is a specific type of nucleophilic acyl substitution where water acts as the nucleophile, converting the ester into a carboxylic acid (cyclohexanecarboxylic acid) and an alcohol (chloromethanol). The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon significantly more electrophilic and activates it for attack by the weak nucleophile, water. The reaction is reversible and exists in equilibrium. libretexts.org

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon. This reaction is irreversible because the final step involves the deprotonation of the carboxylic acid product by the alkoxide leaving group (or another hydroxide ion) to form a stable carboxylate salt. libretexts.org Kinetically, base-promoted hydrolysis is typically a second-order reaction, with the rate dependent on the concentrations of both the ester and the hydroxide ion. researchgate.net Studies on analogous compounds like chloromethyl chloroacetate (B1199739) show that chloro-substituted esters can undergo hydrolysis via complex mechanisms, sometimes involving both neutral and acid-catalyzed pathways simultaneously. researchgate.net

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, reacting it with a different alcohol (e.g., ethanol) would yield ethyl cyclohexanecarboxylate. The reaction is an equilibrium process. To drive the reaction to completion, a large excess of the reactant alcohol is often used as the solvent. unl.eduresearchgate.net The kinetics of transesterification can be complex, sometimes being influenced by the miscibility of the reactants and the formation of intermediates. unl.edu

| Reaction | Reagents | Products | General Kinetic Profile |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst) | Cyclohexanecarboxylic Acid + Chloromethanol | Reversible, equilibrium-controlled. libretexts.org |

| Base-Promoted Hydrolysis | OH⁻, H₂O | Cyclohexanecarboxylate Salt + Chloromethanol | Irreversible, typically second-order: Rate = k[Ester][OH⁻]. libretexts.orgresearchgate.net |

| Transesterification | R'-OH, H⁺ or RO⁻ catalyst | Cyclohexanecarboxylate Ester (R'-O-COR) + Chloromethanol | Reversible, equilibrium driven by excess alcohol. masterorganicchemistry.comunl.edu |

Elimination Reaction Mechanisms (E1 and E2)

Elimination reactions, which form alkenes, are common competing pathways for many alkyl halides. The two main mechanisms are the unimolecular E1 and the bimolecular E2 pathways. Both mechanisms require the presence of a hydrogen atom on a carbon atom that is beta (β) to the leaving group. libretexts.org

In the structure of this compound (Cyclohexyl-C(=O)O-CH₂Cl), the leaving group (Cl) is on the methyl carbon (the α-carbon). The atom in the β-position is the ester oxygen atom. As this oxygen atom has no attached hydrogen atoms, there are no β-hydrogens available for abstraction by a base.

Consequently, the standard E1 and E2 dehydrohalogenation mechanisms are not mechanistic possibilities for this molecule. chegg.comgimmenotes.co.za While other types of elimination reactions exist in organic chemistry, the classic E1 and E2 pathways, which are the primary competing reactions for simple alkyl halides, cannot occur with this compound. The reactivity of the chloromethyl group is therefore confined to nucleophilic substitution.

Radical-Mediated Processes and Carbon-Halogen Bond Cleavage

Radical-mediated processes are characterized by the involvement of reactive species with unpaired electrons, known as free radicals. These reactions are typically initiated by energy input, such as heat or ultraviolet (UV) light, which induces the homolytic cleavage of a covalent bond. In the case of this compound, the carbon-chlorine (C-Cl) bond is a likely site for such cleavage due to its lower bond dissociation energy compared to carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds.

The general mechanism for radical reactions proceeds through three key stages: initiation, propagation, and termination.

Initiation: This stage involves the formation of initial radical species. For this compound, the homolytic cleavage of the C-Cl bond would be the primary initiation step, generating a cyclohexanecarboyloxymethyl radical and a chlorine radical. This process can be induced by UV radiation or the use of a radical initiator.

Propagation: These are chain-carrying steps where a radical reacts with a stable molecule to form a new radical and a new stable molecule. The chlorine radical generated during initiation is highly reactive and can abstract a hydrogen atom from the cyclohexane (B81311) ring, leading to the formation of a cyclohexyl radical and hydrogen chloride. This new radical can then react with another molecule of this compound.

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two chlorine radicals, two cyclohexanecarboyloxymethyl radicals, or a chlorine radical and a cyclohexanecarboyloxymethyl radical.

The specific products formed during radical-mediated reactions of this compound would depend on the reaction conditions, including the wavelength of light used, the presence of other reagents, and the temperature.

Research Findings from Analogous Systems

Studies on the photolysis and radiolysis of similar chlorinated esters and alkyl halides provide insights into the potential mechanistic pathways for this compound. For instance, the radiolysis of alkyl chlorides is known to produce alkyl radicals and chloride ions through dissociative electron attachment. A similar process could be envisioned for this compound, where low-energy electrons could induce the cleavage of the C-Cl bond.

Furthermore, research on the free-radical chlorination of alkanes demonstrates that the reaction is often unselective, leading to a mixture of chlorinated products. upenn.edu By analogy, the radical-mediated chlorination of this compound would likely yield a complex mixture of products with chlorine atoms substituted at various positions on the cyclohexane ring. The distribution of these products would be influenced by the relative stability of the intermediate cyclohexyl radicals.

The following table presents typical bond dissociation energies (BDEs), which are crucial for predicting the feasibility of radical reactions.

| Bond | Typical Bond Dissociation Energy (kJ/mol) |

| C-H (primary) | 410 |

| C-H (secondary) | 397 |

| C-H (tertiary) | 380 |

| C-Cl | 339 |

| Cl-Cl | 242 |

Note: These are average values and can vary depending on the specific molecular structure.

The data indicates that the Cl-Cl bond is the weakest, making it a good source of radicals. The C-Cl bond is weaker than the C-H bonds, suggesting that C-Cl homolysis is a plausible initiation step.

Based on the general principles of radical reactivity, a hypothetical radical-mediated reaction of this compound could yield the products summarized in the table below.

| Reactants | Conditions | Potential Products |

| This compound | UV Light | Dichlorinated cyclohexanecarboxylates, Hydrogen chloride, Dimerized products |

| This compound, Chlorine | UV Light | Polychlorinated cyclohexanecarboxylates, Hydrogen chloride |

This table is illustrative and based on expected reactivity patterns. Actual product distribution would require experimental verification.

Stereochemical Control and Selectivity in Chemical Transformations

Regioselectivity in Cyclohexane (B81311) Ring Functionalization

Regioselectivity refers to the control of where on a molecule a chemical reaction occurs. On a cyclohexane ring, which is typically non-activated, achieving site-selective C-H functionalization is a significant challenge. nih.gov The development of methods to functionalize one specific position over others often relies on the inherent electronic properties of the ring's substituents or the strategic installation of a directing group. nih.gov Systematic studies have shown that the effects of different substituents on the regioselectivity of a reaction are often consistent and can be combined to predict outcomes on more complex structures. nih.gov Furthermore, factors such as solvent and pH can sometimes be adjusted to tune the regiochemistry, favoring a desired product. nih.gov

The regiochemical outcome of reactions on the chloromethyl cyclohexanecarboxylate (B1212342) ring is dictated by the electronic and steric nature of its two key substituents: the chloromethyl group (-CH2Cl) and the ester group (-COOR).

Ester Group (-COOR): The cyclohexanecarboxylate group is strongly electron-withdrawing due to the inductive effect of the oxygen atoms. wikipedia.org It deactivates the ring toward electrophilic attack and directs incoming nucleophiles in reactions involving enolate intermediates. In such cases, the ester is fundamental to the reaction, as it allows for the deprotonation of the α-carbon to form an enolate, thereby directing all subsequent functionalization to that specific site.

Diastereoselective and Enantioselective Syntheses

Creating cyclohexane derivatives with multiple stereocenters requires synthetic methods that can control the relative and absolute stereochemistry. nih.gov Diastereoselective syntheses aim to produce one diastereomer preferentially over others, while enantioselective syntheses produce an excess of one enantiomer of a chiral molecule. beilstein-journals.orgrsc.org Cascade reactions, which combine multiple transformations into a single step, are highly effective for building molecular complexity with excellent stereocontrol. beilstein-journals.orgrsc.orgnih.gov

The stereocontrolled formation of multiple adjacent stereogenic centers on a cyclohexanecarboxylate framework is a formidable synthetic challenge, as the number of possible stereoisomers increases exponentially with each new center. nih.gov One-pot organocatalytic procedures have emerged as a powerful solution, enabling the efficient synthesis of highly substituted cyclohexanes with excellent stereoselectivity. nih.gov For instance, a one-pot sequence involving Michael-Michael-1,2-addition reactions can generate products with five contiguous stereocenters in high yields and with outstanding diastereomeric ratios (>30:1 dr). nih.gov Conformation-controlled reactions have also been used to stereoselectively construct quaternary carbon centers on a cyclohexane ring. nih.gov

| Reaction Type | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|

| Cascade Michael-Aldol Reaction | Reaction of enones with β-dicarbonyl compounds. | Formation of highly functionalized cyclohexanones with complete diastereoselectivity in most cases. | beilstein-journals.org |

| Organocatalytic Michael-Michael-1,2-Addition | One-pot reaction of β-ketoesters, nitroalkenes, and α,α-dicyanoolefins. | Access to fully substituted cyclohexanes with five contiguous stereocenters; excellent diastereoselectivity (>30:1 dr). | nih.gov |

| Diastereoselective Pseudo Five-Component Reaction | One-pot reaction involving primary amines, aromatic aldehydes, and diketene. | Synthesis of cyclohexane-1,3-dicarboxamide derivatives with high diastereoselectivity. | researchgate.netcore.ac.uk |

Asymmetric catalysis is a technique where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. ethz.chyoutube.com This is a highly efficient method for producing specific enantiomers of chiral molecules like chloromethyl cyclohexanecarboxylate derivatives. escholarship.org

Cinchona alkaloid-based primary amines have proven to be effective organocatalysts in cascade Michael/aldol (B89426) reactions, yielding various β-CF3-cyclohexanones with high yields and excellent enantioselectivity (up to 99% ee). rsc.orgnih.gov Similarly, chiral amino-squaramide catalysts derived from quinine (B1679958) can promote the Michael addition of β-ketoesters to nitroalkenes, leading to nearly enantiopure cyclohexane products bearing multiple stereocenters. nih.gov These catalysts often function as bifunctional reagents, with one part activating the nucleophile (e.g., forming an enamine) and another part, often an acidic proton, activating the electrophile through hydrogen bonding, all within a defined chiral environment. youtube.com This organization in the transition state dictates the stereochemical outcome. youtube.com

| Catalyst System | Reaction Type | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|

| Cinchona Alkaloid-Based Primary Amines | Michael/Aldol Cascade | 81-99% | 92-99% ee | rsc.orgnih.gov |

| Chiral Amino-Squaramide (quinine-derived) | Michael-Michael-1,2-Addition | 68-86% | >30:1 dr, 96-99% ee | nih.gov |

| Supported Rhodium and Ruthenium Catalysts | Asymmetric Hydrogenation | Not specified | Up to 96% de | nih.gov |

Conformational Analysis and its Impact on Stereochemical Outcomes

The stereochemical result of a reaction is profoundly influenced by the three-dimensional conformation of the cyclohexane ring in the ground state and, more importantly, in the transition state. weebly.comchemistryschool.net The most stable conformation of a reactant will preferentially enter a reaction pathway, and the geometry of the transition state determines the stereochemistry of the product. For instance, the diastereoselectivity of some catalytic hydrogenations can be explained by the preferential adsorption of the catalyst onto the less sterically hindered face of the substrate's most stable conformation. nih.gov

The cyclohexane ring is not a flat hexagon; it adopts several non-planar conformations to relieve angle and torsional strain. wikipedia.org The most stable and predominant conformation is the "chair" form. wikipedia.orgmakingmolecules.com Other higher-energy conformations include the "boat" and "twist-boat". wikipedia.org

In a chair conformation, the twelve substituents on the ring are divided into two distinct sets: six are in "axial" positions, pointing perpendicular to the plane of the ring, and six are in "equatorial" positions, pointing out sideways from the ring. youtube.com Through a process called ring-flipping, one chair conformation can rapidly interconvert into another, causing all axial substituents to become equatorial and vice versa. makingmolecules.com

When a substituent is present, the two chair conformers are no longer equal in energy. pressbooks.pub Substituents larger than hydrogen generally prefer to occupy the more spacious equatorial position to avoid steric repulsion with the other axial substituents on the same side of the ring. msu.eduyoutube.com This destabilizing interaction is known as a 1,3-diaxial interaction. pressbooks.pub The energetic preference for the equatorial position is quantified by the A-value, which is the difference in Gibbs free energy between the equatorial and axial conformers. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position. For the chloromethyl and cyclohexanecarboxylate groups, both being sterically demanding, the conformer where these groups are equatorial would be heavily favored.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -H | 0 | wikipedia.org |

| -Cl | 0.61 | msu.edu |

| -CH₃ | 1.7 | pressbooks.pub |

| -CH₂CH₃ (Ethyl) | 1.75 | msu.edu |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | pressbooks.pub |

| -COOCH₃ | 1.27 | wikipedia.org |

While equatorial preference is the general rule, theoretical studies suggest that in certain transition states, a substituent may favor an axial orientation to achieve better orbital overlap or minimize other strains, directly influencing the stereochemical outcome of the cyclization reaction. worldwidejournals.com

Stereochemical Influence on Reaction Pathways

The stereochemistry of this compound plays a pivotal role in dictating the course and outcome of its chemical transformations. The cyclohexane ring, with its distinct chair and boat conformations, introduces stereochemical nuances that significantly influence the reactivity of the chloromethyl carboxylate substituent. The orientation of this substituent, whether axial or equatorial, can lead to different reaction rates and even favor the formation of specific products, a concept central to stereoselectivity.

The primary stereochemical consideration for this compound arises from the substitution pattern on the cyclohexane ring, which gives rise to cis and trans diastereomers. In these isomers, the chloromethyl carboxylate group and other substituents on the ring occupy specific spatial arrangements. These arrangements are not static, as the cyclohexane ring can undergo conformational inversion between two chair forms. However, the presence of bulky substituents can lock the ring into a preferred conformation, making one stereoisomer's reactive group more or less accessible than the other's.

The influence of stereochemistry is particularly pronounced in reactions where the approach of a reagent to the reactive centers of the molecule is sensitive to steric hindrance. This is evident in fundamental reactions such as nucleophilic substitution at the chloromethyl group and reactions involving the ester carbonyl.

Influence on Nucleophilic Substitution

In nucleophilic substitution reactions at the chloromethyl group, the stereochemical disposition of the substituent can significantly affect the reaction rate. The accessibility of the electrophilic carbon atom in the -CH₂Cl group is paramount. When the this compound group is in an equatorial position, it is generally more exposed to the attack of a nucleophile. Conversely, an axial orientation places the reactive group in closer proximity to the axial hydrogens on the same side of the ring, creating steric hindrance that can impede the approach of the nucleophile.

This steric effect is a key determinant in the relative reactivity of cis and trans isomers. For instance, in a disubstituted cyclohexane ring where a bulky group locks the conformation, the isomer with the equatorial chloromethyl carboxylate group is expected to react faster in Sɴ2 reactions compared to the isomer where the group is forced into an axial position.

| Isomer Configuration | Expected Relative Rate of Sɴ2 Reaction | Rationale |

| Equatorial Substituent | Faster | Less steric hindrance from axial hydrogens, allowing for easier nucleophilic attack. |

| Axial Substituent | Slower | Increased steric hindrance from 1,3-diaxial interactions, impeding the approach of the nucleophile. |

Influence on Ester Group Reactivity

The stereochemistry of the cyclohexane ring also extends its influence to reactions involving the ester functionality itself, such as hydrolysis or transesterification. The rate of these reactions is often dependent on the steric environment around the carbonyl group. Established principles in cyclohexane chemistry demonstrate that equatorial esters are generally more reactive towards hydrolysis than their axial counterparts. spcmc.ac.in

This difference in reactivity is attributed to the steric shielding of the carbonyl carbon. In an axial conformation, the ester group is subject to greater steric hindrance from the axial hydrogens at the C3 and C5 positions. This makes the approach of a nucleophile, such as a hydroxide (B78521) ion in saponification, more difficult. In contrast, an equatorial ester group is more open to attack, leading to a faster reaction rate. spcmc.ac.in

Research on the saponification of 4-tert-butylcyclohexyl alkanoates has shown that the rate of hydrolysis is significantly different for the cis and trans isomers, with the trans isomer (equatorial ester) reacting faster. spcmc.ac.in A similar trend would be anticipated for this compound, where the trans isomer, with an equatorial ester group, would likely undergo hydrolysis more readily than the cis isomer.

The following table summarizes the expected relative reactivity based on the stereochemical principles observed in analogous cyclohexane systems.

| Reaction | Isomer | Expected Outcome | Supporting Principles |

| Esterification | trans-4-substituted cyclohexanecarboxylic acid | Faster reaction rate | Equatorial carboxyl group is more accessible. spcmc.ac.in |

| cis-4-substituted cyclohexanecarboxylic acid | Slower reaction rate | Axial carboxyl group is sterically hindered. spcmc.ac.in | |

| Amine Reactivity | trans-1,2-diaminocyclohexane with epoxy resin | More reactive secondary amine | Less steric hindrance in the transition state. nih.gov |

| cis-1,2-diaminocyclohexane with epoxy resin | Less reactive secondary amine | Greater steric hindrance. nih.gov |

Catalytic Strategies in the Synthesis and Transformation of Chloromethyl Cyclohexanecarboxylate

Transition Metal Catalysisnih.govmdpi.com

Transition metal catalysis stands as a cornerstone of modern organic synthesis, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of chloromethyl cyclohexanecarboxylate (B1212342), metals like palladium, rhodium, and nickel are instrumental. Inexpensive, first-row transition metals such as nickel have gained significant traction due to their unique reactivity and economic advantages over precious metals. mdpi.comresearchgate.net These catalysts can activate different parts of the molecule, including the C-Cl bond of the chloromethyl group and the C-H bonds of the cyclohexane (B81311) ring.

Palladium- and Rhodium-Mediated Coupling Reactionsrsc.orgyoutube.com

Palladium and rhodium catalysts are renowned for their ability to mediate a wide array of cross-coupling reactions, which are fundamental to constructing complex molecular architectures. rsc.orgyoutube.com

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions provide a robust method for functionalizing the chloromethyl group. youtube.com In these transformations, the carbon-chlorine bond of chloromethyl cyclohexanecarboxylate acts as an electrophilic site, readily participating in reactions like the Suzuki, Stille, and Heck couplings. youtube.comyoutube.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with an organometallic reagent (e.g., organoboron in Suzuki or organotin in Stille reactions) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com This methodology tolerates a wide variety of functional groups, making it highly versatile. nih.gov For instance, palladium catalysts can facilitate carbonylative coupling reactions where carbon monoxide is inserted to form ketones, a process of significant industrial value. rsc.org

Rhodium Catalysis: Rhodium catalysts offer complementary reactivity, particularly in C-C bond formation through processes like double C-H activation and the homo-coupling of organometallic reagents. rsc.orgbeilstein-journals.org While often applied to aromatic systems, the principles can be extended to alkyl halides. A proposed catalytic cycle for a rhodium-catalyzed coupling might involve an initial reaction with an organometallic reagent to form a Rh(I)-aryl or Rh(I)-alkyl complex. beilstein-journals.org This intermediate can then undergo oxidative addition with the alkyl halide (this compound), leading to a Rh(III) species that facilitates the final bond formation. beilstein-journals.org Rhodium(III) catalysis, in particular, demonstrates high selectivity and reactivity for functionalizing C-H bonds, often generating reactive organometallic intermediates that drive the coupling reactions. rsc.org

| Coupling Reaction | Typical Catalyst | Coupling Partner for R-Cl | Key Feature |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Organoboron compounds (R'-B(OR)₂) | Mild conditions, high functional group tolerance. youtube.com |

| Stille Coupling | Pd(PPh₃)₄ | Organotin compounds (R'-SnBu₃) | Tolerates a wide range of functional groups. youtube.comnih.gov |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | Alkenes | Forms a new C-C bond at an sp² carbon. youtube.com |

| Rhodium-Mediated Coupling | RhCl(PPh₃)₃ | Grignard reagents (R'-MgBr) | Can facilitate homo-coupling or cross-coupling. beilstein-journals.org |

Nickel-Catalyzed C-H Functionalizationrsc.org

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for C-H functionalization. rsc.org This strategy allows for the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds, enhancing atom economy by avoiding pre-functionalization steps. nih.govresearchgate.net For this compound, nickel catalysts can target the C(sp³)–H bonds of the cyclohexane ring. This approach is particularly valuable for late-stage functionalization of complex molecules. beilstein-journals.org The versatility of nickel arises from its ability to exist in various oxidation states, enabling diverse redox pathways in catalytic cycles. mdpi.com These reactions can be directed by a functional group on the substrate to achieve high regioselectivity. mdpi.com

Organocatalysis and Biocatalysis for Enhanced Selectivitymdpi.comrsc.org

Moving away from metals, organocatalysis and biocatalysis provide pathways to high selectivity, particularly for asymmetric transformations.

Organocatalysis: This field utilizes small, chiral organic molecules to catalyze reactions. mdpi.com For a molecule like this compound, organocatalysis can be employed to introduce chirality in subsequent transformations. For example, chiral amines like proline can catalyze asymmetric aldol (B89426) or Mannich reactions by forming chiral enamine intermediates with a carbonyl derivative of the substrate. mdpi.comorganic-chemistry.org Similarly, chiral phosphoric acids can act as Brønsted acid catalysts, creating a chiral environment that directs the enantioselective outcome of a reaction, such as a formal cycloaddition. chiba-u.jpnih.gov These methods are valuable for constructing molecules with specific stereogenic centers. chiba-u.jp

Biocatalysis: Biocatalysis uses enzymes or whole microbial cells to perform chemical transformations with exceptional regio- and stereospecificity. rsc.orgmdpi.com This approach is particularly well-suited for modifying the ester functionality of this compound under mild conditions. rsc.org Lipases, for instance, are highly effective enzymes for the selective acylation or hydrolysis of alcohols and esters. nih.gov A lipase (B570770) could be used for the kinetic resolution of a racemic mixture of this compound derivatives, selectively reacting with one enantiomer to yield an enantiomerically enriched product. nih.gov The use of whole-cell biocatalysts is often advantageous for reactions requiring cofactor regeneration, making complex multi-step syntheses feasible within a single pot. rsc.org

Photoredox Catalysis and Synergistic Dual Catalytic Systemsprinceton.edunih.gov

Photoredox catalysis harnesses the energy of visible light to initiate chemical reactions by generating highly reactive radical intermediates. princeton.edu This strategy often operates under exceptionally mild conditions and enables unique reaction pathways. nih.gov A photocatalyst, which can be a metal complex like [Ru(bpy)₃]Cl₂ or an organic dye, absorbs light and enters an excited state, from which it can engage in single-electron transfer (SET) with a substrate. princeton.edubeilstein-journals.org

A key advancement in this area is the combination of photoredox catalysis with other catalytic modes to create synergistic dual catalytic systems. nih.gov This approach merges two independent catalytic cycles to achieve transformations that are not possible with either catalyst alone. nih.gov A prominent example is the coupling of photoredox catalysis with nickel catalysis for C-H functionalization. beilstein-journals.org In such a system, the photocatalyst can generate a radical from an organic halide, which then enters the nickel catalytic cycle to participate in cross-coupling. nih.gov This dual approach can be applied to this compound, where the C-Cl bond could be reductively cleaved by the photocatalyst to generate a primary alkyl radical, which is then coupled with another partner via a nickel catalyst.

| Catalytic System | Description | Potential Application to this compound |

| Photoredox-Nickel Dual Catalysis | Combines a light-absorbing photocatalyst with a nickel cross-coupling catalyst. beilstein-journals.org | Reductive cleavage of the C-Cl bond to form a radical, followed by Ni-catalyzed coupling with an aryl or vinyl partner. |

| Photoredox-Organo Dual Catalysis | Merges photoredox catalysis with organocatalysis for asymmetric reactions. nih.gov | Generation of an electrophilic radical that reacts with a chiral enamine intermediate derived from the substrate. |

| Photoredox-Biocatalysis | Uses light-driven enzymatic reactions. | Light-powered enzymatic transformations on the ester or a derivative, enabling novel biocatalytic pathways. |

Lewis Acid and Base Catalysis in Chloromethylation and Subsequent Reactionsdur.ac.ukyoutube.com

Lewis Acid Catalysis: Lewis acid catalysis is fundamental to the synthesis of this compound itself, specifically in the chloromethylation step. dur.ac.uk The reaction typically uses formaldehyde (B43269) (or a precursor like paraformaldehyde) and hydrogen chloride. dur.ac.uk A Lewis acid, most commonly zinc chloride (ZnCl₂), is employed as a catalyst to activate the formaldehyde, facilitating the formation of the electrophilic species that reacts with the parent molecule. dur.ac.ukresearchgate.net Other Lewis acids like aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) have also been used. dur.ac.uk The mechanism is thought to involve the formation of a protonated chloromethyl alcohol, which acts as the reactive intermediate. dur.ac.uk The choice and amount of catalyst can be optimized to maximize the yield of the desired chloromethylated product and minimize side reactions like the formation of diarylmethanes. dur.ac.uk

A study on the chloromethylation of aromatic hydrocarbons highlighted an efficient catalytic system comprising zinc chloride, acetic acid, sulfuric acid, and a phase transfer catalyst (PEG-800) in an aqueous medium, achieving good to excellent yields. researchgate.net

Base Catalysis: Base catalysis plays a role in the subsequent transformations of this compound. Bases can be categorized as specific (strong bases like NaOH) or general (weaker bases like triethylamine). youtube.com A common application is in elimination reactions. A sufficiently strong base can promote the elimination of HCl from the chloromethyl group to form a cyclohexylidenemethyl carboxylate derivative. Base catalysis can also be used to deprotonate the carbon alpha to the ester group, generating a nucleophilic enolate that can participate in alkylation or condensation reactions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules and the energetics of chemical reactions. researchgate.netmdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying complex organic reaction mechanisms. researchgate.net DFT calculations can be applied to explore potential reactions of chloromethyl cyclohexanecarboxylate (B1212342), such as nucleophilic substitution at the chloromethyl group or hydrolysis of the ester.

A primary application of DFT in reaction chemistry is the detailed mapping of a reaction's potential energy surface. This process involves identifying the lowest energy structures of reactants, products, and any intermediates, as well as locating the high-energy transition states that connect them. The energy difference between the reactants and the highest-energy transition state defines the activation energy barrier, which is the primary determinant of the reaction rate.

For instance, in studying cycloaddition reactions, DFT is used to model the concerted or stepwise formation of bonds, with calculations revealing the geometry and energy of the associated transition states. mdpi.com A mechanistic study of a Diels-Alder reaction to form a cyclohexene (B86901) derivative, for example, used DFT to analyze the stability of different stereochemical products. dntb.gov.ua By constructing a complete energy profile, researchers can visualize the entire reaction pathway, identifying the rate-determining step and understanding the feasibility of the proposed mechanism. mdpi.com While specific studies on chloromethyl cyclohexanecarboxylate are not prevalent, this is the precise methodology that would be used to model its reactions.

Many organic reactions can yield multiple products. DFT is instrumental in predicting the outcome by calculating the activation energies for all competing pathways. mdpi.com The pathway with the lowest activation barrier is kinetically favored and will correspond to the major product formed.

Chemoselectivity: In a molecule with multiple reactive sites, such as the ester and alkyl chloride in this compound, DFT can determine which site is more likely to react with a given reagent.

Regioselectivity: For reactions like additions to the cyclohexane (B81311) ring (if unsaturated) or cycloadditions, DFT can predict which constitutional isomer will be preferentially formed. dntb.gov.ua

Stereoselectivity: DFT calculations can effectively predict whether a reaction will favor the formation of one stereoisomer over another (e.g., diastereoselectivity or enantioselectivity). rsc.org This is achieved by comparing the transition state energies leading to the different stereoisomeric products. The rationalization of stereoselectivity in NHC-catalyzed cycloadditions, for example, has been successfully achieved by demonstrating that the formation of the four possible stereoisomers proceeds through transition states of different energies. rsc.org

Molecular Mechanics and Dynamic Simulations

While DFT focuses on electron density, molecular mechanics (MM) uses a simpler, classical model based on force fields. It treats atoms as balls and bonds as springs, making it exceptionally fast for analyzing the conformations of large molecules and for running molecular dynamics simulations.

The cyclohexane ring is not planar; it predominantly adopts a stable, strain-free "chair" conformation. In a substituted cyclohexane, a substituent can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). pressbooks.pub Through a process called ring-flipping, these two conformations can interconvert. pressbooks.pub

For monosubstituted cyclohexanes, the two chair conformations are not equal in energy. spcmc.ac.inlibretexts.org The conformer with the substituent in the equatorial position is generally more stable. pressbooks.pubopenochem.org This preference is due to steric hindrance known as 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orglibretexts.org The energy cost associated with a substituent being in the axial position is known as its "A-value." Larger substituents have larger A-values and a stronger preference for the equatorial position. pressbooks.pub For this compound, the bulky carboxymethyl group (-COOCH₂Cl) would have a significant A-value, meaning the molecule exists almost exclusively in the conformation where this group is equatorial.

Table 1: Conformational A-Values for Selected Substituents

| Substituent (X) | A-Value (kJ/mol) | Reference |

|---|---|---|

| -H | 0.0 | - |

| -Cl | 2.5 | libretexts.org |

| -CH₃ | 7.6 | libretexts.orglibretexts.org |

| -CH₂CH₃ | 8.0 | youtube.com |

| -C(CH₃)₃ | ~21.0 | pressbooks.pub |

| -COOCH₂Cl (Estimated) | > 8.0 | (Estimate based on size) |

The principles of conformational analysis are critical for predicting the most stable diastereomer of a disubstituted or polysubstituted cyclohexane. libretexts.orgsapub.org When multiple substituents are present, the most stable conformation is the one that minimizes the total steric strain, which usually means placing the largest possible number of bulky groups in equatorial positions. youtube.com

For example, in a trans-1,2-disubstituted cyclohexane, one chair conformation has both substituents in axial positions, while the ring-flipped conformer has both in equatorial positions. libretexts.orglibretexts.org The diequatorial conformer is significantly more stable. libretexts.org In a cis-1,2-disubstituted cyclohexane, both chair conformations have one axial and one equatorial substituent. libretexts.org In this case, the more stable conformer will be the one that places the larger of the two groups in the equatorial position. youtube.com This type of analysis allows for the predictive modeling of the thermodynamic product in reactions that generate stereoisomeric cyclohexane derivatives. researchgate.net Furthermore, molecular dynamics simulations can be used to sample a vast number of conformations over time to predict equilibrium distributions and other properties like distribution coefficients between different solvents. nih.gov

Table 2: Predicted Conformational Analysis of this compound

| Conformer | Position of -COOCH₂Cl Group | Relative Energy | Predicted Population at Equilibrium |

|---|---|---|---|

| A | Axial | High (Unstable) | <1% |

| B | Equatorial | Low (Stable) | >99% |

Quantum Chemical Modeling of Reactivity

Quantum chemical modeling provides fundamental insights into the electronic structure of a molecule, which dictates its inherent reactivity. consensus.app Methods like DFT are used to calculate properties that act as descriptors of reactivity.

One key approach is Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactions. The energy of the HOMO relates to a molecule's ability to act as a nucleophile, while the LUMO energy relates to its ability to act as an electrophile. dntb.gov.ua A small HOMO-LUMO energy gap generally indicates higher reactivity. dntb.gov.ua

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. dntb.gov.ua An MEP map illustrates the charge distribution across the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. For this compound, these would be centered around the carbonyl oxygen and the chlorine atom. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. These would be found around the acidic protons. Quantum chemical computations can thus provide a detailed picture of the molecule's reactive sites, guiding the prediction of its chemical behavior. researchgate.net

Advanced Analytical Methodologies for Characterization in Research

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Chloromethyl cyclohexanecarboxylate (B1212342) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. core.ac.ukemory.edu It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. core.ac.uk For Chloromethyl cyclohexanecarboxylate, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized.

1D NMR (¹H and ¹³C): One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial steps in structural verification. weebly.com The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum indicates the various carbon environments within the molecule.

Based on the structure of this compound, the following characteristic signals are predicted in its ¹H and ¹³C NMR spectra, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃).

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂Cl (Chloromethyl) | 5.6 - 5.8 | Singlet | 2H |

| -CH-C=O (Cyclohexyl) | 2.2 - 2.4 | Multiplet | 1H |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester Carbonyl) | 174 - 176 |

| -CH₂Cl (Chloromethyl) | 65 - 70 |

| -CH-C=O (Cyclohexyl) | 42 - 45 |

2D NMR: To unambiguously assign all signals and confirm the connectivity, 2D NMR experiments are employed. researchgate.netwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the different protons within the cyclohexane (B81311) ring, helping to map out the spin system of the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. wikipedia.org This experiment would definitively link each proton signal from the cyclohexane ring and the chloromethyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). core.ac.uk Key HMBC correlations for this molecule would include the one between the protons of the chloromethyl group (-CH₂Cl) and the carbonyl carbon (C=O), confirming the ester linkage. Correlations between the proton at the C1 position of the cyclohexane ring and the carbonyl carbon would also be expected.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. arcjournals.orglibretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features. slideshare.net

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-O (Ester) | Stretch | 1150 - 1250 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 2950 | Medium-Strong |

The presence of a strong peak around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The C-O stretching vibrations further support the presence of the ester functional group, while the absorptions in the higher wavenumber region confirm the aliphatic C-H bonds of the cyclohexane ring. A band in the lower frequency region would suggest the C-Cl bond.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. mdpi.commdpi.com

For this compound (C₈H₁₃ClO₂), the nominal molecular weight is approximately 176.64 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be seen, with a peak at m/z [M]⁺ and another peak at m/z [M+2]⁺ with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Collision-induced dissociation (CID) or other tandem MS/MS techniques can be used to fragment the molecular ion, providing insight into the molecule's structure. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ³⁵Cl) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 176 | [C₈H₁₃³⁵ClO₂]⁺ | Molecular Ion (M⁺) |

| 127 | [C₇H₁₁O₂]⁺ | Loss of ·CH₂Cl |

| 111 | [C₆H₁₁CO]⁺ | Loss of ·OCH₂Cl |

| 83 | [C₆H₁₁]⁺ | Loss of COOCH₂Cl |

The analysis of these fragments helps to piece together the structure, confirming the presence of the cyclohexanecarbonyl moiety and the chloromethyl ester group.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or by-products and for quantifying its purity.

Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. birchbiotech.com this compound is sufficiently volatile for GC analysis. The method involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation occurs based on the compound's boiling point and its interactions with the stationary phase.

Purity assessment by GC is typically performed using a Flame Ionization Detector (FID). The output, a chromatogram, shows peaks corresponding to each separated component. The purity of this compound is determined by the area percent method. youtube.com

Purity Calculation: Purity (%) = (Area of the main compound peak / Total area of all peaks) x 100

The solvent peak is excluded from this calculation. This method provides a quantitative measure of the purity of the sample. youtube.com

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for a wide range of compounds. preprints.orgbiomedpharmajournal.org It is particularly useful for less volatile or thermally sensitive substances, although it is also applicable to this compound. In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). researchgate.net

For analyzing this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). Detection can be achieved using several methods:

UV Detector: Although the chromophore (the ester group) is weak, a UV detector set at a low wavelength (e.g., 210-220 nm) can be used for detection and quantification.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a highly sensitive and selective detection method. researchgate.net LC-MS not only quantifies the compound but also confirms its identity by providing mass information for the peak, offering a higher degree of confidence in the analysis.

Similar to GC, the purity is determined by comparing the area of the peak corresponding to this compound to the total peak area in the chromatogram.